3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one
Description
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one is a boronate ester derivative featuring an oxazolidin-2-one ring linked to a phenyl group. The compound’s structure combines the Suzuki coupling reactivity of the pinacol boronate group with the stereochemical and electronic properties of the oxazolidinone moiety. This hybrid structure makes it valuable in organic synthesis, medicinal chemistry, and materials science, particularly in cross-coupling reactions and as a precursor for bioactive molecules .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-7-12(8-6-11)17-9-10-19-13(17)18/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKEKKTQNTYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Coupling Reaction: The resulting boronic ester is then coupled with 1,3-oxazolidin-2-one using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug development, particularly as a precursor for synthesizing biologically active molecules. The oxazolidinone framework is significant in the synthesis of antibiotics and other therapeutic agents.
Case Study: Antibiotic Development
Research has shown that derivatives of oxazolidinones exhibit antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the dioxaborolane unit can enhance the bioactivity and selectivity of these compounds.
Organic Synthesis
The presence of the boron atom allows for participation in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Table 1: Comparison of Borylation Reagents
| Reagent Type | Example Compound | Key Features |
|---|---|---|
| Dioxaborolane | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one | High reactivity with electrophiles |
| Boronic Acids | Phenylboronic acid | Commonly used in Suzuki coupling reactions |
| Boronate Esters | Pinacol boronate | Stable and easy to handle |
Materials Science
The compound can be utilized in the development of advanced materials such as polymers and coatings. The boron-containing groups can impart unique properties like increased thermal stability and enhanced mechanical strength.
Case Study: Polymer Development
In recent studies, polymers synthesized from boron-containing monomers have shown improved performance in terms of thermal resistance and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.
Pathways Involved: The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Heterocyclic Core Variations
The oxazolidinone ring distinguishes this compound from analogs with alternative heterocycles. Key comparisons include:
Key Insight: The oxazolidinone ring in the target compound provides a chiral center and hydrogen-bonding capacity, which is absent in oxadiazole or benzooxazole analogs. This makes it more suitable for asymmetric synthesis or enzyme-targeted drug design .
Substituent Effects on Reactivity and Stability
The electronic nature of substituents on the phenyl ring influences Suzuki coupling efficiency and hydrolytic stability:
Key Insight : Electron-withdrawing groups (e.g., CF3) reduce coupling yields due to decreased boronate electrophilicity, while bulky substituents (e.g., pyrrolidine) enhance hydrolytic stability by steric protection .
Pharmacological Potential vs. Antiplasmodial Analogs
While the target compound lacks direct antiplasmodial data, structurally related boronate esters show promise:
- Anti-Tumor Activity: NBC-modified RNase A () uses a benzyl carbonate-linked boronate for ROS-responsive drug release.
- Antiplasmodial Hits: Imidazopyridazine derivatives () with boronate esters exhibit IC50 values <1 µM against Plasmodium. The oxazolidinone’s nitrogen-rich structure could enhance target binding but may require optimization for bioavailability .
Biological Activity
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a boron-containing dioxaborolane moiety and an oxazolidinone ring. Its molecular formula is , and it has a molecular weight of approximately 293.17 g/mol. The presence of the boron atom is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This is particularly relevant in the context of cancer biology where protein interactions are crucial for tumor progression.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
- Anticancer Effects : A study investigated the anticancer properties of oxazolidinone derivatives, including 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one. Results indicated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- HSP90 Inhibition : Research on heat shock protein 90 (HSP90) inhibitors revealed that compounds similar to this oxazolidinone can destabilize oncogenic proteins associated with various cancers. This mechanism was linked to enhanced degradation via the ubiquitin-proteasome pathway .
- Neuroprotective Studies : The neuroprotective potential was evaluated in models of Alzheimer's disease. The compound demonstrated a reduction in amyloid-beta aggregation and improved cognitive function in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
